molecular formula C6H13NO2S B078160 Methionine methyl ester CAS No. 10332-17-9

Methionine methyl ester

Cat. No. B078160
CAS RN: 10332-17-9
M. Wt: 163.24 g/mol
InChI Key: UIHPNZDZCOEZEN-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of methionine derivatives, including methionine methyl ester, involves complex biochemical reactions. A notable example is the methionine synthase (MetH) pathway, where MetH catalyzes the transfer of a methyl group from bound methylcobalamin to homocysteine, yielding methionine. This enzyme is a modular protein comprising distinct regions for binding different molecules involved in the methylation process, highlighting the complexity of synthesizing methionine and its derivatives (Goulding, Matthews, & Postigo, 1997). Additionally, L- and D-[methyl-11C]methionine have been synthesized in enantiomerically pure forms, demonstrating the feasibility of producing methionine methyl ester derivatives with high specificity and yield (Långström et al., 1987).

Molecular Structure Analysis

Methionine methyl ester's structure is crucial for its function and interactions in biochemical pathways. The compound's molecular structure facilitates its role in methylation reactions, where it acts as a methyl donor. The understanding of methionine synthase's modular construction, including its binding regions for various substrates, provides insights into how methionine methyl ester might be involved in homocysteine methylation processes (Goulding & Matthews, 1997).

Chemical Reactions and Properties

Methionine methyl ester participates in key chemical reactions, such as the methylation of homocysteine to form methionine. This process is essential for the synthesis of proteins and other biomolecules. The enzyme methionine synthase plays a critical role in these reactions, with its ability to transfer methyl groups from methylcobalamin to homocysteine, demonstrating the intricate chemical properties and reactions methionine methyl ester is involved in (Goulding et al., 1997).

Physical Properties Analysis

While specific studies on the physical properties of methionine methyl ester are limited in this search, methionine's physical properties, such as solubility, melting point, and stability, can provide insights into the behavior of its methyl ester derivative. Understanding these properties is crucial for its application in research and industrial processes.

Chemical Properties Analysis

The chemical properties of methionine methyl ester, including its reactivity and stability, are defined by its molecular structure. The presence of the methyl ester group influences its role in methylation reactions, where it serves as a donor of methyl groups, a fundamental process in biological methylation and synthesis pathways. The enzyme methionine synthase's function in catalyzing the transfer of methyl groups highlights the significance of methionine methyl ester's chemical properties in biological systems (Goulding & Matthews, 1997).

Scientific Research Applications

  • Protein Methylation Studies : Methionine Methyl Ester is used in studies involving protein methylation. Chelsky et al. (1984) developed a diffusion assay to distinguish methionine from base-labile methyl esters in protein methylation studies (Chelsky, Gutterson, & Koshland, 1984).

  • Metabolic Pathways in Plants : Mudd and Datko (1986) investigated how the methyl group of methionine is utilized in the plant Lemna paucicostata, finding that methionine contributes to various metabolic pathways including protein methionine, chlorophyll methyl esters, and nucleic acid derivatives (Mudd & Datko, 1986).

  • Inorganic Chemistry : Norman, Ranford, and Sadler (1992) studied reactions of L-methionine with platinum compounds, providing insights into the metabolic pathways of the chemotherapy drug cisplatin (Norman, Ranford, & Sadler, 1992).

  • S-Adenosyl-L-Methionine (SAMe) Research : Bottiglieri (2002) provided an overview of SAMe, a metabolite of methionine, highlighting its applications in clinical studies on depression, dementia, liver disease, and other conditions (Bottiglieri, 2002).

  • Chemical Physics : Shirdhonkar et al. (2006) conducted a study on the oxidation of Methionine Methyl Ester in aqueous solutions, contributing to the understanding of its chemical properties (Shirdhonkar, Maity, Mohan, & Rao, 2006).

  • Dairy Science : Rulquin et al. (2006) explored the effect of different forms of methionine on dairy cows, particularly focusing on lactational performance (Rulquin, Graulet, Delaby, & Robert, 2006).

  • Bioinformatics and Computational Biology : Korendyaseva et al. (2008) investigated the regulatory mechanisms in liver methionine metabolism, providing insights into the molecular mechanisms controlling metabolic fluxes (Korendyaseva, Kuvatov, Volkov, Martinov, Vitvitsky, Banerjee, & Ataullakhanov, 2008).

  • Cancer Treatment and Nutrition Research : Cavuoto and Fenech (2012) reviewed the role of methionine restriction in cancer growth control and life-span extension, highlighting the unique metabolic roles of methionine in cancer cells and potential dietary strategies (Cavuoto & Fenech, 2012).

Safety And Hazards

When handling Methionine methyl ester, it is advised to avoid contact with skin and eyes, and to avoid breathing dust. Use of personal protective equipment is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While the future directions of Methionine methyl ester are not explicitly mentioned in the search results, the compound’s role in methionine bioconjugation and its potential applications in various fields such as peptide synthesis, medicinal chemistry, and polymer materials suggest that it could be a subject of future research .

properties

IUPAC Name

methyl (2S)-2-amino-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHPNZDZCOEZEN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908324
Record name Methyl methioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methionine methyl ester

CAS RN

10332-17-9, 2491-18-1
Record name (+)-L-Methionine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10332-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methionine methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl methioninate
Source EPA DSSTox
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Record name Methyl methionate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.643
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl L-methionate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHIONINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN630929UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Similarly to Example 45 but using methyl DL-methioninate (10.033 g., 61.5 mmole) and (+)-tartaric acid (9.506 g., 63.4 mmole, 1.03 equiv.) in dried methanol (50 ml., i.e. 20% ester concentration) and adding anisaldehyde (7.5 ml., 8.43 g., 61.9 mmole, 1 equiv.) and stirring for 44 hours to give methyl L-methioninate (+)-hemitartrate (11.208 g., 58%), [α]D21 + 28.8° (c 3.038, H2O).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,290
Citations
B Hammouti, A Aouniti, M Taleb, M Brighli, S Kertit - Corrosion, 1995 - onepetro.org
… In the present work, the application of L-methionine methyl ester (METOCH3) was investigated as a possible corrosion inhibitor of iron in 1 M hydrochloric acid (HCl). The effect of …
Number of citations: 101 onepetro.org
HA Ankersmit, PT Witte, H Kooijman, MT Lakin… - Inorganic …, 1996 - ACS Publications
… l/d-Methionine Methyl Ester (l/d-HmetMe). According to the procedures described, 23 using l-methionine, the optically pure HCl salt of methionine methyl ester was obtained in 60% …
Number of citations: 23 pubs.acs.org
P Meffre, L Vo-Quang, Y Vo-quang… - Synthetic …, 1989 - Taylor & Francis
… We report here a reproducible reliable and large scale synthesis of N-(benzyloxycarbony1)-L-vinylglycine methyl ester from cheap L-methionine methyl ester hydrochloride 1, commercialy available (from …
Number of citations: 33 www.tandfonline.com
CB Bai, HY Fan, R Qiao, SN Wang, B Wei… - … Acta Part A: Molecular …, 2019 - Elsevier
… Consequently, a high selective colorimetric and fluorescent probe WM based on coumarin, which was modified by methionine methyl ester for Cu 2+ has been designed and …
Number of citations: 27 www.sciencedirect.com
M Shirdhonkar, DK Maity, H Mohan, BSM Rao - Chemical physics letters, 2006 - Elsevier
… In the reaction of radical dot OH radical with methionine methyl ester (MME) (see structure A, Scheme 1) in aqueous solution excluding minor hydrogen abstraction pathway, several …
Number of citations: 13 www.sciencedirect.com
LR Njaa, F Utne, OR Brækkan - Nature, 1968 - nature.com
… They were usually added in amounts equivalent to 0·5 per cent methionine, but in experiment 3 methionine methyl ester was tested in three concentrations equivalent to 0'5, 0·1 and 0·…
Number of citations: 15 www.nature.com
MM Shoukry, A Al-Alousi, SM Tarek - South African Journal of Chemistry, 2014 - ajol.info
… The displacement of coordinated methionine methyl ester with some DNA constituents was … with methionine methyl ester. The displacement of coordinated methionine methyl ester with …
Number of citations: 5 www.ajol.info
M Calaf, A Caubet, V Moreno, M Font-Bardia… - Journal of inorganic …, 1995 - Elsevier
… D-methionine methyl ester p-toluenesulphonate, D-… (II)L-methionine methyl ester compound were obtained from … Pd(II) or Pt(II) L-methionine methyl ester compounds or Pd(II) L-histidine …
Number of citations: 19 www.sciencedirect.com
TD Karaca, H BALCI, A Aysan - Hacettepe Journal of Biology and …, 2023 - dergipark.org.tr
… In this study, the cytotoxic effects of L-methionine methyl ester, L-phenylalanine methyl ester, L-histidine methyl ester, L-lysine methyl ester, L-tryptophan methyl ester, L-tyrosine methyl …
Number of citations: 1 dergipark.org.tr
F Naider, JM Becker, E Katzir-Katchalski - Journal of Biological Chemistry, 1974 - ASBMB
… This mixture was stirred at -20” for several minutes at which time a solution of L-methionine methyl ester hydrochloride (18) (16.8 g, 0.084 mole) and N-methyl morpholine (8.4 g, 0.084 …
Number of citations: 69 www.jbc.org

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